molecular formula C14H22BNO2 B2801622 (3-(Tert-butyl)-4-(pyrrolidin-1-yl)phenyl)boronic acid CAS No. 895543-00-7

(3-(Tert-butyl)-4-(pyrrolidin-1-yl)phenyl)boronic acid

Cat. No.: B2801622
CAS No.: 895543-00-7
M. Wt: 247.15
InChI Key: QAPKAEMTJUVEKT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(Tert-butyl)-4-(pyrrolidin-1-yl)phenyl)boronic acid typically involves the hydroboration of alkenes or alkynes, followed by oxidation. One common method is the addition of a boron-hydrogen bond over an alkene or alkyne to form the corresponding alkyl or alkenylborane . This reaction is generally rapid and proceeds with high selectivity.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar hydroboration techniques on a larger scale, with careful control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(3-(Tert-butyl)-4-(pyrrolidin-1-yl)phenyl)boronic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. In Suzuki-Miyaura cross-coupling, the primary product is a biaryl compound, which is formed by the coupling of the boronic acid with an aryl halide .

Scientific Research Applications

(3-(Tert-butyl)-4-(pyrrolidin-1-yl)phenyl)boronic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which (3-(Tert-butyl)-4-(pyrrolidin-1-yl)phenyl)boronic acid exerts its effects is primarily through its role as a reagent in Suzuki-Miyaura cross-coupling reactions. In these reactions, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond . This process involves the transfer of an organic group from boron to palladium, which then couples with an aryl halide to form the final product.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-(Tert-butyl)-4-(pyrrolidin-1-yl)phenyl)boronic acid is unique due to the presence of both a tert-butyl group and a pyrrolidine ring, which can influence its reactivity and selectivity in chemical reactions. These structural features can provide advantages in specific synthetic applications, making it a valuable reagent in organic chemistry .

Properties

IUPAC Name

(3-tert-butyl-4-pyrrolidin-1-ylphenyl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22BNO2/c1-14(2,3)12-10-11(15(17)18)6-7-13(12)16-8-4-5-9-16/h6-7,10,17-18H,4-5,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAPKAEMTJUVEKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)N2CCCC2)C(C)(C)C)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22BNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

895543-00-7
Record name (3-tert-Butyl-4-(pyrrolidin-1-yl)phenyl)boronic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0895543007
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name [3-tert-Butyl-4-(pyrrolidin-1-yl)phenyl]boronic acid
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JM9LAD8DFM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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